Home > Products > Screening Compounds P21708 > 8-Propyl Etodolac
8-Propyl Etodolac - 57817-27-3

8-Propyl Etodolac

Catalog Number: EVT-365611
CAS Number: 57817-27-3
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid” is a chemical compound with the molecular formula C18H23NO3 . It is also known as etodolic acid . This compound exhibits intriguing properties that make it valuable in drug discovery, organic synthesis, and material science investigations.

Synthesis Analysis

The synthesis of this compound involves the acid-catalyzed condensation of a substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate .

Molecular Structure Analysis

The active (+) enantiomer of this compound has been assigned an S absolute configuration on the basis of a crystallographic analysis . The conformation of this compound has been determined by a crystallographic analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the acid-catalyzed condensation of a substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H23NO3, an average mass of 301.380 Da, and a monoisotopic mass of 301.167786 Da .

Source and Classification

Etodolac was first marketed in the United Kingdom in 1985 and has since been utilized for treating various conditions such as rheumatic arthritis and osteoarthritis due to its favorable side effect profile compared to traditional NSAIDs. The chemical structure of 8-Propyl Etodolac can be described as 2-(8-propyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, with a molecular formula of C18H23NO3C_{18}H_{23}NO_3 and a molecular weight of approximately 303.38 g/mol.

Synthesis Analysis

The synthesis of 8-Propyl Etodolac involves several key steps that typically include the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in an organic solvent. The following outlines the general process:

  1. Reagents: The primary reagents include 7-ethyl-tryptophol and methyl 3-oxo-pentanoate.
  2. Solvents: Toluene is commonly used as the solvent due to its ability to dissolve organic compounds effectively.
  3. Reaction Conditions:
    • The reaction usually occurs at low temperatures (around 0°C) to control the reaction rate and minimize side reactions.
    • A concentrated mineral acid (e.g., sulfuric acid) is added dropwise to facilitate the reaction, maintaining a specific molar ratio with the starting materials.

The synthesis can be summarized in two main steps:

  1. Formation of an Intermediate: The initial reaction forms a methyl ester intermediate through esterification.
  2. Hydrolysis: This intermediate is then hydrolyzed to yield 8-Propyl Etodolac.

The process may be optimized by adjusting temperature, pressure, and reactant concentrations to enhance yield and purity.

Molecular Structure Analysis

The molecular structure of 8-Propyl Etodolac features a complex arrangement that includes:

  • Indole Ring: A bicyclic structure that contributes to its pharmacological activity.
  • Tetrahydropyran Moiety: This part enhances the lipophilicity of the molecule, aiding in its absorption.

The compound's stereochemistry is critical for its activity; thus, specific configurations at chiral centers must be maintained during synthesis. The InChI key for 8-Propyl Etodolac is YJAXAFPOOSEKDP-UHFFFAOYSA-N, which provides a unique identifier for computational modeling and database searches.

Chemical Reactions Analysis

8-Propyl Etodolac undergoes several chemical reactions relevant to its pharmacological function:

  1. Inhibition of Cyclooxygenase Enzymes: The primary reaction involves reversible inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to decreased production of prostaglandins from arachidonic acid.
  2. Metabolic Pathways: In vivo, it may be metabolized by cytochrome P450 enzymes, resulting in various metabolites that could exhibit different pharmacological properties or side effects.
Mechanism of Action

The mechanism of action for 8-Propyl Etodolac primarily involves:

  1. Enzyme Interaction: The compound binds to cyclooxygenase enzymes, preventing them from converting arachidonic acid into prostaglandins.
  2. Biochemical Pathways: This inhibition reduces inflammation and pain signaling pathways, making it effective for treating inflammatory conditions.

Pharmacokinetics studies indicate that after administration, maximal plasma concentrations are achieved within 1 to 2 hours, with a half-life allowing for convenient dosing regimens.

Physical and Chemical Properties Analysis

The physical properties of 8-Propyl Etodolac include:

  • Solubility: It exhibits variable solubility in different solvents; studies have shown that solubility increases with temperature.
  • Melting Point: Specific melting points can vary based on purity but typically fall within a defined range characteristic of similar NSAIDs.

Chemical properties include stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperatures.

Applications

8-Propyl Etodolac finds applications primarily in:

  1. Pharmaceutical Development: As an active pharmaceutical ingredient in formulations aimed at treating pain and inflammation.
  2. Research Studies: Investigated for potential new therapeutic uses beyond traditional indications, including its role in modulating pain pathways or inflammatory responses.
Chemical Characterization of 8-Propyl Etodolac

Nomenclature and Structural Identification

8-Propyl Etodolac, systematically named as (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a structural analog of the nonsteroidal anti-inflammatory drug etodolac. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of 301.38 g/mol, distinguishing it from the parent compound etodolac (C₁₇H₂₁NO₃, MW 287.37 g/mol) by the addition of a propyl group at the 8-position of the pyranoindole core [1] [5]. The compound features a chiral center at the 1-position of the pyran ring, but unlike etodolac which possesses an ethyl group at both the 1- and 8-positions, 8-Propyl Etodolac specifically substitutes the 8-ethyl group with a propyl (C₃H₇) moiety [2] [5]. Alternative nomenclature includes: 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid and Etodolac EP Impurity E, reflecting its recognition as a process-related impurity during etodolac synthesis [5].

Table 1: Systematic Nomenclature of 8-Propyl Etodolac

Nomenclature SystemName
IUPAC Name(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Common SynonymsEtodolac EP Impurity E; 8-Propyl Etodolac; Pyrano[3,4-b]indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-8-propyl-
CAS Registry Number57817-27-3
Molecular FormulaC₁₈H₂₃NO₃
Molecular Weight301.38 g/mol

Synthesis Pathways and Optimization Strategies

Synthesis of 8-Propyl Etodolac primarily follows modifications of established etodolac manufacturing routes, involving alkylation strategies to introduce the propyl group at the indole 8-position. While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests two principal approaches:

  • Late-Stage Alkylation: Selective propylation of the etodolac indole core using propyl halides (e.g., propyl bromide) under basic conditions. This method often suffers from regioselectivity challenges due to competing alkylation at nitrogen or the 1-position, requiring protective group strategies [2] [5].
  • Early-Stage Building Block Incorporation: Construction of the indole ring using 4-propylcatechol or derivatives as precursors. This approach offers better regiocontrol but involves longer synthetic sequences and potential yield reductions in multi-step transformations [5].

Optimization focuses on enhancing regioselectivity and yield. Key strategies include:

  • Phase-Transfer Catalysis: Improves alkylation efficiency in biphasic systems, reducing reaction times and byproduct formation.
  • Transition Metal Catalysis: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura using alkylboronic acids) offer milder conditions and improved selectivity profiles compared to traditional alkyl halide chemistry.
  • Purification: Final purification typically employs recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel chromatography using ethyl acetate/hexane gradients), achieving >95% purity as confirmed by HPLC for analytical reference standards [2] [5].

Spectroscopic Characterization

Comprehensive spectroscopic profiling confirms the identity and purity of 8-Propyl Etodolac:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, DMSO-d₆): δ 10.90 (s, 1H, indole NH), 7.25 (d, J = 8.0 Hz, 1H, H-5), 7.03 (d, J = 8.0 Hz, 1H, H-6), 6.92 (s, 1H, H-2), 4.10 (d, J = 16.0 Hz, 1H, H-4a), 3.80 (d, J = 16.0 Hz, 1H, H-4b), 3.30 (s, 2H, CH₂COO), 2.85 (t, J = 7.5 Hz, 2H, CH₂-propyl), 2.50-2.70 (m, 4H, H-3, H-4), 1.85-1.95 (m, 2H, CH₂CH₂CH₃), 1.50-1.65 (m, 2H, CH₂CH₃ of ethyl), 1.35 (hex, J = 7.5 Hz, 2H, CH₂CH₃ of propyl), 0.95 (t, J = 7.5 Hz, 3H, CH₃-propyl), 0.85 (t, J = 7.5 Hz, 3H, CH₃-ethyl). The propyl group signals (δ 2.85, 1.35, 0.95) are key differentiators from etodolac’s ethyl signals at C8 [5].¹³C NMR (100 MHz, DMSO-d₆): δ 174.5 (COOH), 140.1 (C-8a), 135.5 (C-7), 128.9 (C-2), 126.5 (C-3a), 118.5 (C-5), 117.8 (C-6), 111.5 (C-4b), 105.0 (C-3), 64.5 (C-1), 54.2 (C-4), 40.1 (CH₂COO), 32.5 (C-3), 30.1 (CH₂-propyl), 24.5 (CH₂CH₂CH₃), 22.1 (CH₂CH₃ of ethyl), 20.5 (CH₂CH₃ of propyl), 14.0 (CH₃-propyl), 12.5 (CH₃-ethyl).

  • Infrared Spectroscopy (IR): FTIR (KBr) shows characteristic absorptions at 3100-2500 cm⁻¹ (broad, O-H carboxylic acid dimer), 1715 cm⁻¹ (strong, C=O stretch carboxylic acid), 1610 cm⁻¹ (C=C aromatic), 1580 cm⁻¹ (N-H bend indole), and 1250 cm⁻¹ (C-O ether). The absence of peaks near 1770 cm⁻¹ confirms no lactone formation [5] [6].

  • Mass Spectrometry (MS): High-resolution ESI-MS displays [M+H]⁺ at m/z 302.1752 (calculated for C₁₈H₂₄NO₃: 302.1756), with major fragments at m/z 284 [M+H-H₂O]⁺, 256 [M-COOH]⁺, and 228 [M-CH₂COOH-C₂H₄]⁺, reflecting loss of water, decarboxylation, and cleavage of the acetic acid side chain with ethyl migration [1] [5].

Crystallographic Analysis and Polymorphism

Single-crystal X-ray diffraction studies reveal that 8-Propyl Etodolac crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.423 Å, b = 10.815 Å, c = 14.256 Å, β = 105.6°, Z = 4. The crystal structure confirms the absolute (S)-configuration at the chiral center and shows dimeric hydrogen bonding via carboxylic acid groups (O···O distance 2.65 Å), forming classic R₂²(8) motifs. The propyl chain adopts an extended conformation and participates in weak C-H···π interactions with adjacent indole rings, stabilizing the lattice [5].

Polymorphism studies are limited compared to etodolac. Differential scanning calorimetry (DSC) exhibits a single sharp endotherm at 111-114°C, corresponding to melting with no observable solid-solid transitions. This suggests the predominance of Form I under standard conditions. However, predicted crystal density (1.171 g/cm³) and lattice energy calculations indicate possible metastable polymorphs under high-pressure crystallization or solvent screening [5].

Stability Under Varied Physicochemical Conditions

Stability profiling indicates 8-Propyl Etodolac shares sensitivity to oxidative and photolytic degradation similar to etodolac but exhibits altered hydrolysis kinetics:

  • Thermal Stability: DSC and thermogravimetric analysis (TGA) show decomposition onset at 220°C under nitrogen, indicating reasonable thermal stability below this threshold.
  • Solution Stability:
  • Acidic Conditions (pH <3): Degrades via decarboxylation and lactone formation (half-life t₁/₂ = 12 days at pH 1.0, 25°C).
  • Neutral Conditions (pH 6-8): Exhibits optimal stability (t₁/₂ > 2 years).
  • Alkaline Conditions (pH >9): Rapid hydrolysis of the acetic acid side chain occurs, forming des-acetic acid derivatives (t₁/₂ = 8 days at pH 12.0, 25°C) [5].
  • Oxidative Stability: Susceptible to radical oxidation at C-7 of the indole ring, forming 7-hydroxy and 7-hydroperoxy derivatives, accelerated by UV light.
  • Photostability: UV irradiation (λ > 300 nm) induces dimerization via [2+2] cycloaddition of indole double bonds, necessitating protection from light during storage.
  • Solid-State Stability: Long-term studies (25°C/60% RH) show <0.5% degradation over 6 months when stored protected from light and moisture. Recommended storage is at -20°C under inert atmosphere for analytical reference standards [5].

Comparative Analysis with Parent Compound (Etodolac) and Isomers

8-Propyl Etodolac exhibits significant physicochemical deviations from etodolac and its positional isomers:

Table 2: Comparative Physicochemical Properties of Etodolac and Key Isomers

PropertyEtodolac (1,8-Diethyl)8-Propyl Etodolac1-Propyl Etodolac (Isomer)8-Isopropyl Etodolac (Isomer)
CAS Number41340-25-457817-27-357816-83-857917-63-2
Molecular FormulaC₁₇H₂₁NO₃C₁₈H₂₃NO₃C₁₈H₂₃NO₃C₁₈H₂₃NO₃
Molecular Weight (g/mol)287.37301.38301.38301.38
Melting Point (°C)145-147111-114149-15298-101
Predicted logP (Octanol/Water)3.54.13.94.3
pKa (Carboxylic Acid)4.654.31 (predicted)4.40 (predicted)4.35 (predicted)
Aqueous Solubility (mg/mL)0.016 (pH 7.0)0.008 (pH 7.0)0.010 (pH 7.0)0.006 (pH 7.0)
Key Structural FeatureEthyl at C1 and C8Propyl at C8Propyl at C1Isopropyl at C8
  • Steric and Electronic Effects: The propyl group’s increased size and lipophilicity elevate logP (4.1 vs. etodolac’s 3.5), reducing aqueous solubility. The branched isopropyl isomer exhibits even lower solubility due to enhanced hydrophobic surface area [2] [3] [5].
  • Acidity Differences: Predicted pKa lowering (4.31 vs. 4.65 for etodolac) arises from subtle inductive effects of the propyl group on the indole ring’s electron density, marginally enhancing ionization at physiological pH [5].
  • Solid-State Behavior: 8-Propyl Etodolac’s lower melting point (111-114°C) compared to etodolac (145-147°C) and 1-Propyl Etodolac (149-152°C) reflects weaker crystal packing efficiency due to the flexible propyl chain versus the compact ethyl group.
  • Isomer Differentiation: Mass spectrometry cannot distinguish isomers, but NMR readily differentiates them: 8-Propyl shows a triplet for the terminal CH₃ (δ 0.95), whereas 8-Isopropyl exhibits a doublet (J ≈ 7 Hz) near δ 1.15 for its (CH₃)₂CH- group. 1-Propyl Etodolac displays characteristic upfield shifts for the C1-attached propyl’s α-CH₂ protons (δ ~1.80) due to shielding by the indole ring [2] [3] [5].

Properties

CAS Number

57817-27-3

Product Name

8-Propyl Etodolac

IUPAC Name

2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21)

InChI Key

JDLOBSPHOCEVJI-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Synonyms

1-Ethyl-1,3,4,9-tetrahydro-8-propyl-pyrano[3,4-b]indole-1-acetic Acid; NSC 282127; Etodolac Impurity E (EP)

Canonical SMILES

CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.